Trifluoroacetyl chloride

Overview

Description

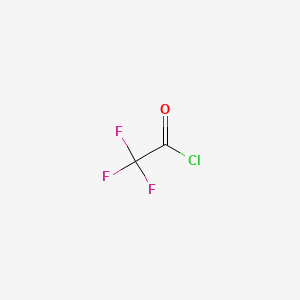

Trifluoroacetyl chloride (TFAC, C₂ClF₃O) is a highly reactive, toxic gas typically stored as a pressurized liquid. Its structure combines a trifluoromethyl group (-CF₃) with an acyl chloride (-COCl), conferring exceptional electrophilicity and stability . TFAC is widely used in pharmaceuticals (e.g., analgesics, antivirals), agrochemicals, and electronic materials due to its ability to introduce trifluoromethyl groups into organic molecules . Industrial synthesis involves fluorinating trichloroacetyl chloride with HF or reacting trifluoroacetyl fluoride with chlorinated hydrocarbons .

Key physical properties include:

- Molecular weight: 132.47 g/mol

- Boiling point: 72 psia (3273 mm Hg at 25°C)

- Density: 1.384 g/mL at 20°C .

TFAC hydrolyzes rapidly (half-life: 0.063 seconds at 25°C) to form trifluoroacetic acid (TFA) and HCl, posing environmental risks due to TFA's persistence .

Preparation Methods

Thermal Oxidation of 1,1-Dichloro-2,2,2-Trifluoroethane (R-123)

Reaction Mechanism and Stoichiometry

The vapor-phase oxidation of R-123 (CF₃CHCl₂) with oxygen and water represents a cornerstone method for TFAC production. The overall reaction proceeds as:

This exothermic process generates TFAC as the primary product alongside trifluoroacetic acid (TFA) and hydrochloric acid . Key to maximizing TFAC selectivity is minimizing water content during the initial reaction phase, as excess water promotes hydrolysis of TFAC to TFA .

Process Conditions and Reactor Design

Industrial implementations employ continuous-flow reactors of the "perfect mixing type" to mitigate localized overheating, which can trigger side reactions such as the decomposition of R-123 to hexafluoropropylene or carbonyl fluoride . Operating temperatures between 250–400°C and pressures near atmospheric ensure reactants remain in the vapor phase. Hastelloy-lined reactors are standard to resist corrosion from HCl and HF byproducts .

Table 1: Optimized Parameters for R-123 Oxidation

| Parameter | Range | Impact on Yield |

|---|---|---|

| Temperature | 300–350°C | Higher temps increase conversion but risk decomposition |

| O₂:R-123 molar ratio | 1:1–1:2 | Excess O₂ improves selectivity to TFAC over TFA |

| Residence time | 10–30 seconds | Shorter times reduce secondary hydrolysis |

Data derived from indicates that maintaining a 1.5:1 O₂-to-R-123 ratio at 320°C achieves 78–82% TFAC selectivity with 95% R-123 conversion.

Sulfur Trioxide-Mediated Chlorofluorocarbon Conversion

Reaction of F113a with SO₃

An alternative route involves 1,1,2-trichloro-1,2,2-trifluoroethane (F113a, CF₂Cl-CFCl₂) and sulfur trioxide:

This method, detailed in , utilizes reactive distillation towers packed with palladium/carbon catalysts. The exothermic reaction occurs at 120–130°C, with sulfuryl chloride (SO₂Cl₂) separated via distillation and recycled for sulfuryl fluoride synthesis.

Catalytic Advancements

Early iterations relied on mercury salts (e.g., HgSO₄), which posed toxicity and waste challenges . Modern systems employ Pd/C catalysts, achieving 89–92% TFAC yield while eliminating mercury. The continuous process design allows simultaneous SO₂Cl₂ removal, preventing its inhibitory effect on the main reaction.

Hydrolysis of Trifluoroacetyl Fluoride

Two-Step Synthesis from Trichloroacetyl Chloride

DE2203326 outlines a halogen-exchange approach:

-

Fluorination : Trichloroacetyl chloride (CCl₃COCl) reacts with HF under CrO₂F₂ catalysis at 240°C to form trifluoroacetyl fluoride (CF₃COF).

-

Chlorination : CF₃COF is treated with CCl₄ at 220°C, yielding TFAC:

This method suffers from moderate yields (73%) and high catalyst loadings, limiting scalability .

Comparative Analysis of Industrial Methods

Table 2: Method Comparison for TFAC Synthesis

| Method | Reactants | Catalyst | Yield (%) | Byproducts |

|---|---|---|---|---|

| R-123 Oxidation | R-123, O₂, H₂O | None | 78–82 | HCl, TFA |

| F113a/SO₃ Reaction | F113a, SO₃ | Pd/C | 89–92 | SO₂Cl₂ |

| Hg-Catalyzed Process | CF₃CCl₃, SO₃ | HgSO₄ | 85–88 | Hg waste, SO₂Cl₂ |

| Fluoride Hydrolysis | CCl₃COCl, HF, CCl₄ | CrO₂F₂ | 70–73 | CCl₃F, Cr residues |

The F113a/SO₃ route offers superior yield and avoids halogenated waste, though SO₂Cl₂ management remains a challenge. In contrast, R-123 oxidation integrates well with TFA production facilities but requires precise water control .

Emerging Trends and Sustainability Considerations

Recent patents emphasize closed-loop systems, such as coupling TFAC synthesis with sulfuryl fluoride production to utilize SO₂Cl₂ byproducts . Additionally, non-thermal plasma activation is under investigation to reduce energy demands in R-123 oxidation. Regulatory pressures on mercury and persistent chlorinated compounds are driving adoption of Pd/C and zeolite-based catalysts.

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with numerous atoms and compounds, such as iodine, fluorine, cyanide, thiocyanate, and isocyanate, replacing the chlorine atom.

Hydrolysis: It reacts easily with water and moist air to produce hydrogen chloride and trifluoroacetic acid.

Reactions with Amines and Alkalis: It reacts strongly with amines and alkalis, often resulting in vigorous reactions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include metal alkyls (e.g., lithium, copper, magnesium, mercury, silver, or cadmium), ketene, and esterification agents . These reactions typically occur under controlled conditions to manage the reactivity of the compound.

Major Products Formed: Major products formed from reactions with this compound include trifluoroacetoacetate esters, trifluoroacetic acid, and various substituted trifluoroacetyl compounds .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

Trifluoroacetyl chloride is primarily utilized as a reagent in organic chemistry for the introduction of trifluoromethyl groups into complex molecules. This feature is particularly valuable in synthesizing various organic compounds, including agrochemicals and pharmaceuticals. The trifluoromethyl group enhances the biological activity and stability of the resulting compounds .

Major Products Formed

The reactions involving this compound yield several important products:

- Trifluoroacetoacetate Esters : Used in various synthetic pathways.

- Trifluoroacetic Acid : A common solvent and reagent in chemical reactions.

- Substituted Trifluoroacetyl Compounds : These compounds are crucial for developing new materials and chemicals.

Pharmaceutical Applications

Drug Development

In the pharmaceutical industry, this compound plays a critical role in the development of various drugs, including:

- Analgesics and Anesthetics : It is involved in synthesizing pain-relieving medications.

- Antibiotics and Anticancer Agents : The compound serves as a building block for developing antibiotics and cancer therapies.

- Antiviral Drugs : Its derivatives are explored for potential antiviral activity .

Case Study: Trifluoroacetylated IgG4 Antibodies

A notable case study reported the use of trifluoroacetylated antibodies in a clinical setting. In a child with idiosyncratic reactions to halothane anesthetics, the presence of trifluoroacetylated proteins was linked to liver injury. This highlights the compound's relevance not only as a therapeutic agent but also as a potential biomarker for certain drug reactions .

Environmental Science

Degradation Studies

this compound is also studied for its environmental impact, particularly regarding its degradation products. Research indicates that it can form through the atmospheric degradation of hydrofluorocarbons (HFCs) and other chlorinated compounds. Understanding its environmental fate is essential for assessing ecological risks associated with its use .

Table 1: Environmental Impact Studies

Industrial Applications

Agrochemicals and Coatings

this compound is employed in producing agrochemicals, where it serves as an intermediate in synthesizing herbicides and pesticides. Additionally, it is used in creating electronic conducting materials and coatings for flat panel displays and touch screens .

Mechanism of Action

The mechanism of action of trifluoroacetyl chloride involves its high reactivity with various chemical groups. It readily reacts with water and moist air to produce hydrogen chloride and trifluoroacetic acid . In biological systems, it is metabolized by cytochrome P450 enzymes, which facilitate its conversion into reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Acetyl Chloride (CH₃COCl)

| Property | Trifluoroacetyl Chloride | Acetyl Chloride |

|---|---|---|

| Reactivity | Higher (due to -CF₃) | Moderate |

| Applications | Pharmaceuticals, electronics | Esterification, acetylation |

| Environmental Impact | Generates persistent TFA | Degrades to acetic acid |

| Safety | Corrosive, toxic gas | Less hazardous (liquid) |

Acetyl chloride lacks fluorination, reducing its electrophilicity and limiting utility in fluorinated compound synthesis .

Trichloroacetyl Chloride (C₂Cl₃OCl)

| Property | This compound | Trichloroacetyl Chloride |

|---|---|---|

| Substituents | -CF₃, -Cl | Three -Cl groups |

| Reactivity | Higher (fluorine’s electronegativity) | Moderate (chlorine less electron-withdrawing) |

| Applications | Drug synthesis | Pesticide production |

| Toxicity | Highly toxic | Less reactive byproducts |

TFAC’s fluorination enhances its stability and reactivity in nucleophilic substitutions compared to trichloroacetyl chloride .

Trifluoroacetyl Fluoride (CF₃COF)

| Property | This compound | Trifluoroacetyl Fluoride |

|---|---|---|

| Leaving Group | -Cl | -F |

| Synthesis | From CF₃COF + chlorides | From CCl₃COCl + HF |

| Environmental Role | Hydrolyzes to TFA | Direct precursor to TFA |

| Applications | Intermediate in synthesis | Limited industrial use |

TFAC’s -Cl group makes it more reactive toward nucleophiles than CF₃COF, which is primarily a TFA precursor .

3,3,3-Trifluoropropionyl Chloride (CF₃CH₂COCl)

| Property | This compound | 3,3,3-Trifluoropropionyl Chloride |

|---|---|---|

| Chain Length | Acetyl (C₂) | Propionyl (C₃) |

| Reactivity | Higher (shorter chain) | Moderate |

| Applications | Drug intermediates | Agrochemicals, surfactants |

The longer carbon chain in 3,3,3-Trifluoropropionyl chloride reduces electrophilicity but improves solubility in nonpolar solvents .

4-(Trifluoroacetyl)benzoyl Chloride (C₉H₄ClF₃O₂)

| Property | This compound | 4-(Trifluoroacetyl)benzoyl Chloride |

|---|---|---|

| Structure | Linear acyl chloride | Aromatic acyl chloride |

| Applications | Broad synthetic uses | Specialty pharmaceuticals |

| Electronic Effects | -CF₃ enhances reactivity | Aromatic ring stabilizes intermediates |

The benzoyl group in the latter enables conjugation, making it useful in synthesizing aromatic fluorinated compounds .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point | Reactivity (vs. H₂O) |

|---|---|---|---|

| This compound | 132.47 | 72 psia | Rapid hydrolysis |

| Acetyl chloride | 78.49 | 52°C | Moderate hydrolysis |

| Trifluoroacetyl fluoride | 116.01 | -20°C | Slow hydrolysis |

| 3,3,3-Trifluoropropionyl chloride | 146.49 | 98°C | Moderate hydrolysis |

| 4-(Trifluoroacetyl)benzoyl chloride | 236.58 | 210°C | Stable in dry air |

Key Research Findings

- Reactivity : TFAC’s -CF₃ group increases electrophilicity by 30% compared to acetyl chloride, enabling efficient trifluoromethylation .

- Environmental Impact : Atmospheric TFAC has a tropospheric lifetime of 0.04–2 days, but its hydrolysis product (TFA) persists in water bodies for decades .

- Biological Interactions : TFAC forms covalent adducts with liver proteins (e.g., cytochrome P450 2E1), implicated in drug-induced hepatitis .

Biological Activity

Trifluoroacetyl chloride (TFAC) is an organofluorine compound with significant implications in both industrial applications and biological contexts. This article explores its biological activity, focusing on its biochemical interactions, toxicological effects, and potential therapeutic uses.

This compound is a colorless liquid with a pungent odor, primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It can be synthesized through various methods, including the reaction of 1,1-dichloro-2,2,2-trifluoroethane with oxygen and water . The chemical structure is represented as .

1. Toxicological Effects

TFAC exhibits notable toxicological properties that have been documented in several studies:

- Hepatotoxicity : Exposure to TFAC has been linked to liver damage. In animal studies, administration of trifluoroacetic acid (TFA), a hydrolysis product of TFAC, resulted in significant alterations in liver enzyme activities. For instance, pyruvate kinase activity decreased by 42%, while glycerol l-phosphate oxidase activity increased by 125% after exposure to TFA at doses as low as 150 mg/kg for several days .

- Nephrotoxicity : Research indicates that TFAC can induce nephrotoxic effects due to its metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that may damage renal tissues .

- Metabolic Disturbances : In vitro studies have shown that TFAC affects drug binding to human serum albumin, reducing the binding capacity of warfarin and phenytoin significantly at concentrations above 4 mM . This alteration can lead to increased free drug concentrations in the bloodstream, potentially enhancing toxicity.

The biological activity of TFAC is largely mediated through its conversion to trifluoroacetic acid upon contact with water. This reaction is crucial for understanding its toxicological profile:

The resulting TFA can induce oxidative stress and lipid peroxidation in hepatocytes, contributing to cellular damage and necrosis .

3. Case Studies

Several case studies highlight the biological implications of TFAC exposure:

- Case Study 1 : A study on workers exposed to TFAC during chemical manufacturing revealed elevated liver enzymes indicative of hepatocellular injury. Follow-up assessments showed a correlation between exposure duration and enzyme levels .

- Case Study 2 : Animal models treated with TFAC demonstrated significant metabolic disturbances, including altered glucose metabolism and increased lactate production, suggesting a shift towards anaerobic metabolism under toxic conditions .

Research Findings

Recent research has expanded our understanding of TFAC's biological effects:

- In Vitro Studies : Experiments conducted on cultured rat hepatoma cells indicated that while low concentrations (up to 2 mM) did not significantly affect nucleic acid synthesis, higher concentrations led to metabolic dysregulation .

- Enzyme Activity Alterations : Enzymatic assays revealed that TFAC impacts various metabolic pathways by inhibiting key enzymes involved in glycolysis and the citric acid cycle, further contributing to its hepatotoxic profile .

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trifluoroacetyl chloride in laboratory settings?

this compound (TFAC) can be synthesized via electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of trifluoroacetyl fluoride (CF₃COF) . Alternatively, it is generated as a reactive intermediate during metabolic oxidation of halogenated compounds like halothane, forming trifluoroacetic acid upon hydrolysis . For laboratory synthesis, TFAC is often prepared by reacting trifluoroacetic anhydride with HCl under controlled conditions to avoid side reactions. Handling requires inert atmospheres (e.g., nitrogen) due to its reactivity with moisture and air .

Q. What precautions are critical for handling this compound in experimental workflows?

TFAC is highly toxic, corrosive, and moisture-sensitive, requiring storage in sealed containers under dry, inert gas. Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Avoid contact with water, metals, or cellulose-based materials to prevent explosive hydrogen gas formation or exothermic degradation . Spills should be neutralized with dry sand or specialized adsorbents (e.g., clay-based materials), not water .

Q. How is this compound utilized in derivatization for analytical chemistry?

TFAC is a key reagent for introducing trifluoromethyl groups into organic compounds. For example, it reacts with amines or hydroxyl groups to form stable trifluoroacetyl derivatives, enhancing volatility for gas chromatography (GC). In GC-MS analyses, TFAC derivatives of chloroamphetamine regioisomers improve separation on DB-5ms columns, though electron ionization (EI) alone may lack structural specificity. Chemical ionization (CI) with MS/MS provides better positional isomer differentiation by analyzing [M-H-HCl] precursor ions .

Advanced Research Questions

Q. What mechanistic insights explain TFAC’s reactivity in nucleophilic acyl substitution reactions?

TFAC’s electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. In reactions with amines (e.g., octadecylamine), TFAC forms stable amides (e.g., 1,4-trifluoroacetyloctadecylamine) via a two-step mechanism: (1) initial acyl chloride-amine adduct formation and (2) dehydrohalogenation. Competitive dimerization pathways may occur if intermediates like imidoyl chloride are not stabilized . Kinetic studies using low-temperature trapping can elucidate transient intermediates .

Q. How do environmental factors influence TFAC’s stability and degradation in atmospheric studies?

TFAC undergoes hydrolysis in the atmosphere, with reaction rates dependent on humidity and temperature. Heterogeneous reactions at air-water interfaces show mass transfer kinetics governed by diffusion and interfacial resistance. Degradation products include trifluoroacetic acid (TFA), a persistent environmental pollutant. Computational models using GC-MS/MS and molecular dynamics simulations reveal electron-triggered dissociation pathways in TFAC clusters, producing Cl⁻ and CF₃CO⁻ ions .

Q. What challenges arise in differentiating regioisomers using TFAC-derived analytes, and how are they resolved?

While TFAC derivatization enhances chromatographic separation of regioisomers (e.g., chloroamphetamines), EI-MS often yields non-diagnostic fragmentation. Advanced workflows combine DB-5ms column separation with CI-MS/MS, targeting precursor ions like [M-H-HCl] to distinguish 2- vs. 4-positional isomers. For example, 2-chloroamphetamine-TFA derivatives produce characteristic product ions (e.g., m/z 117) absent in 4-isomers .

Q. How does TFAC interact with biomolecules at the molecular level, and what are the implications for toxicity studies?

TFAC covalently binds to nucleophilic residues (e.g., lysine, cysteine) in proteins and enzymes, altering structure and function. In vitro assays show dose-dependent inhibition of cytochrome P450 enzymes, critical for drug metabolism. In vivo models reveal trifluoroacetylated proteins trigger immune responses, mimicking halothane-induced hepatitis. Mechanistic studies use ¹⁹F NMR to track adduct formation, leveraging TFAC’s fluorine signature for detection .

Q. What strategies mitigate TFAC’s interference in multicomponent reaction systems?

TFAC’s high reactivity necessitates careful stoichiometric control. For example, in cyclocondensation reactions with hydrazine, excess TFAC leads to byproducts via over-acylation. Quenching unreacted TFAC with dry ethanol or amine scavengers (e.g., triethylamine) improves yield. Real-time monitoring via FTIR or Raman spectroscopy tracks acyl chloride consumption, ensuring reaction completion .

Q. Methodological Considerations

Properties

IUPAC Name |

2,2,2-trifluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF3O/c3-1(7)2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQBEPDZQUOCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF3O | |

| Record name | TRIFLUOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029176 | |

| Record name | Trifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trifluoroacetyl chloride appears as a colorless gas. Shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may frostbite unprotected skin. Very toxic by inhalation and may severely irritate skin, eyes, and mucous membranes. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, A colorless gas; [CAMEO] Colorless liquefied gas with a pungent odor; [Halocarbon MSDS] | |

| Record name | TRIFLUOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl chloride, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-27 °C | |

| Record name | Trifluoroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Exothermic reaction with water to form water soluble trifluoroacetic acid and byproduct HCl. | |

| Record name | Trifluoroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.384 g/mL at 20 °C | |

| Record name | Trifluoroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

72 psia at 25 °C (3273 mm Hg) | |

| Record name | Trifluoroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Colorless liquified gas | |

CAS No. |

354-32-5 | |

| Record name | TRIFLUOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetyl chloride, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A23U71SY9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trifluoroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.